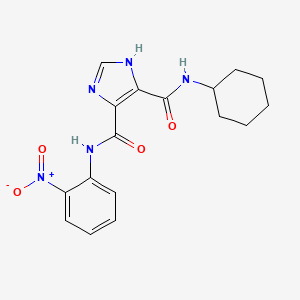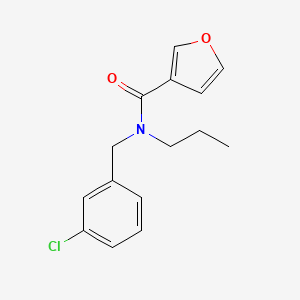![molecular formula C32H26N2O9 B4083596 2-acetyl-1,4-phenylene bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate]](/img/structure/B4083596.png)
2-acetyl-1,4-phenylene bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate]
Vue d'ensemble
Description
2-acetyl-1,4-phenylene bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate], commonly known as APB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. APB is a bis(β-diketone) derivative of 1,4-phenylenediacetic acid and contains two isoindoline-1,3-dione moieties.
Applications De Recherche Scientifique
APB has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, APB has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. It has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for detecting metal ions. In materials science, APB has been utilized as a building block for constructing metal-organic frameworks and as a precursor for synthesizing carbon dots. In analytical chemistry, APB has been used as a reagent for the determination of various metal ions.
Mécanisme D'action
The mechanism of action of APB is not fully understood. However, studies have suggested that APB may exert its biological activities by modulating various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. APB has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
APB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that APB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. APB has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease. In addition, APB has been shown to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
APB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. APB is also highly soluble in organic solvents, which makes it suitable for use in various assays. However, there are some limitations to the use of APB in lab experiments. It is relatively expensive compared to other reagents, and its biological activities may vary depending on the assay conditions.
Orientations Futures
There are several future directions for research on APB. One potential area of investigation is the development of APB-based drug delivery systems for targeted drug delivery. Another area of interest is the use of APB as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of APB and to determine its potential applications in the treatment of various diseases.
Propriétés
IUPAC Name |
[3-acetyl-4-[4-(1,3-dioxoisoindol-2-yl)butanoyloxy]phenyl] 4-(1,3-dioxoisoindol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O9/c1-19(35)25-18-20(42-27(36)12-6-16-33-29(38)21-8-2-3-9-22(21)30(33)39)14-15-26(25)43-28(37)13-7-17-34-31(40)23-10-4-5-11-24(23)32(34)41/h2-5,8-11,14-15,18H,6-7,12-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGUBVHEOGHYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)OC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,4-phenylene bis(4-(1,3-dioxoisoindolin-2-yl)butanoate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083526.png)
![methyl 2-({1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B4083541.png)
![1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B4083548.png)

![4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4083557.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4083566.png)
![3-nitro-4-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4083571.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083575.png)

![2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4083586.png)
![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B4083587.png)
![N-[4-(acetylamino)phenyl]-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4083593.png)
![5-(2-furyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083605.png)